molecular formula C8H6N4O3 B1298930 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine CAS No. 109060-71-1

5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1298930
M. Wt: 206.16 g/mol
InChI Key: JVORYYXVRXHXMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, the synthesis of 5-(nitrophenyl)-2-furaldehyde oximes and 3-[5-(nitrolphenyl)-2-furyl]acrylic acids has been reported . The temperature dependences of saturated vapor pressures of these compounds were determined by the Knudsen effusion method .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) . These techniques provide detailed information about the molecular geometry, vibrational spectra, and electronic structure of the compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the thermodynamic properties of 5-(nitrophenyl)-2-furaldehyde oximes and 3-[5-(nitrolphenyl)-2-furyl]acrylic acids have been analyzed . The results are presented by the Clapeyron–Clausius equation in linear form, and via this form, the standard enthalpies of sublimation of compounds were calculated at 298.15 K .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the thermodynamic properties of 5-(nitrophenyl)-2-furaldehyde oximes and 3-[5-(nitrolphenyl)-2-furyl]acrylic acids have been determined . The standard molar formation enthalpies of compounds in crystalline state at 298.15 K were determined indirectly from the corresponding standard molar combustion enthalpy, obtained using combustion bomb calorimetry .

Scientific Research Applications

Application in DNA Microarray Synthesis

Scientific Field

Genetics and Biotechnology

Summary of the Application

The compound is used in the high-efficiency reverse synthesis of complex DNA microarrays. DNA microarrays are important analytical tools in genetics and have found multiple new biotechnological roles in applications requiring free 3′ terminal hydroxyl groups, particularly as a starting point for enzymatic extension via DNA or RNA polymerases .

Methods of Application

The method is analogous to conventional solid phase synthesis but makes use of phosphoramidites with the benzoyl-2-(2-nitrophenyl)-propoxycarbonyl (BzNPPOC) photolabile protecting group on the 3′-hydroxyl group .

Results or Outcomes

The use of BzNPPOC, with more than twice the photolytic efficiency of the 2-(2-nitrophenyl)-propoxycarbonyl (NPPOC) previously used for 5′→3′ synthesis, combined with additional optimizations to the coupling and oxidation reactions results in an approximately 3-fold improvement in the reverse synthesis efficiency of complex arrays of DNA oligonucleotides .

Application in Antimycobacterial Agents

Scientific Field

Pharmaceutical Chemistry

Summary of the Application

In the framework of studies on 5-phenylfuran derivatives as antimycobacterial agents, the three-dimensional structure of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate was investigated .

Methods of Application

This compound was chosen due to its good solubility and propensity to form high-quality crystals .

Results or Outcomes

The study was focused on the three-dimensional structure of the compound. The results of this study were not provided in the source .

Application in Antitubercular Agents

Summary of the Application

In the framework of studies on 5-phenylfuran derivatives as antitubercular agents, the three-dimensional structure of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate was investigated . This compound was chosen due to its good solubility and propensity to form high-quality crystals .

Methods of Application

The preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (1) and its analysis by 1H-NMR, 13C-NMR, HRMS, and SC-XRD .

Safety And Hazards

The safety and hazards associated with similar compounds have been documented. For instance, 2-Nitrophenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the research of similar compounds involve the development of new drugs that act on unexplored molecular targets. For instance, 5-phenyl-furan-2-carboxylic acids have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis . This represents a necessity as well as a challenge for the scientific community .

properties

IUPAC Name

5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c9-8-11-10-7(15-8)5-3-1-2-4-6(5)12(13)14/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVORYYXVRXHXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351866
Record name 1,3,4-Oxadiazol-2-amine, 5-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine

CAS RN

109060-71-1
Record name 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109060-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazol-2-amine, 5-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4 ml of a 5M cyanogen bromide solution in acetonitrile were added dropwise to the solution of 3.6 g of 2-nitrobenzoic hydrazide in 20 ml of acetonitrile. This resulted first in a clear solution, then a solid precipitated out which was filtered off with suction after continuing to stir for a short time, washed again with acetonitrile and dried under reduced pressure.
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3.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine
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5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Citations

For This Compound
4
Citations
H Ullah, F Rahim, M Taha, R Hussain… - Medicinal …, 2020 - ingentaconnect.com
Background: In the recent past, we have synthesized and reported different derivatives of oxadiazoles as potential α-glucosidase inhibitors, keeping in mind, the pharmacological …
Number of citations: 33 www.ingentaconnect.com
PS Chaudhari, SP Pathare… - The Journal of organic …, 2012 - ACS Publications
A systematic exploration of thiophilic ability of o-iodoxybenzoic acid (IBX) for oxidative desulfurization to trigger domino reactions leading to new methodologies for synthesis of different …
Number of citations: 101 pubs.acs.org
PV ZADOROZHNII, IO POKOTYLO, VV KISELEV… - Chemical …, 2016 - e-journals.in
Based on easily available N-amidoalkylated derivatives of 2-aminobenzimidazole, 2-aminobenztiazole and 2-amino-1, 3, 4-oxadiazole, reacting with an excess of highly basic amines, …
Number of citations: 4 www.e-journals.in
KR Amperayani, YVS Krishna… - Current Microwave …, 2018 - ingentaconnect.com
Background: Microwave irradiation usage has reduced the time of reactions in organic synthesis. Nano-Fe2O3 proved to be a highly efficient and recyclable catalyst for the synthesis of …
Number of citations: 0 www.ingentaconnect.com

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